molecular formula C7H11ClN4O B13086823 3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanamide

3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanamide

Cat. No.: B13086823
M. Wt: 202.64 g/mol
InChI Key: UBJDQYMNAVGREM-UHFFFAOYSA-N
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Description

3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanamide: , also known by its systematic name N-((S)-1-Amino-3-(3-fluorophenyl)propan-2-yl)-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide , is a compound with a complex structure. Let’s break it down:

  • The core structure consists of a thiophene ring substituted with amino , chloro , and pyrazole moieties.
  • It exhibits both acidic and basic properties due to the presence of two nitrogen atoms.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for this compound, but here’s one example:

    Starting Material: Begin with .

    Reaction: React the starting material with to form the desired compound.

Industrial Production: Industrial production methods may involve large-scale synthesis using optimized conditions. Unfortunately, specific industrial processes for this compound are not widely documented.

Chemical Reactions Analysis

Reactions:

    Oxidation: It may undergo oxidation reactions, potentially leading to the formation of various derivatives.

    Substitution: Substitution reactions at the chloro and amino groups are possible.

    Reduction: Reduction of the carbonyl group could yield different products.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).

    Substitution: Alkylating agents or nucleophiles.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄).

Scientific Research Applications

This compound finds applications in various fields:

Mechanism of Action

The precise mechanism remains an active area of research. It likely involves interactions with cellular pathways and receptors.

Properties

Molecular Formula

C7H11ClN4O

Molecular Weight

202.64 g/mol

IUPAC Name

3-amino-3-(4-chloro-2-methylpyrazol-3-yl)propanamide

InChI

InChI=1S/C7H11ClN4O/c1-12-7(4(8)3-11-12)5(9)2-6(10)13/h3,5H,2,9H2,1H3,(H2,10,13)

InChI Key

UBJDQYMNAVGREM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)Cl)C(CC(=O)N)N

Origin of Product

United States

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